N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic building blocks to more complex structures. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by further transformations to yield the target compounds . This suggests that the synthesis of the compound of interest might also involve multi-step reactions, possibly starting with the functionalization of a piperidine ring followed by the introduction of the oxalamide moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a fentanyl analogue was determined, revealing centrosymmetrically related cations and anions arranged in a supramolecular motif . This indicates that the compound of interest may also form specific supramolecular structures, and its molecular conformation could be studied using similar techniques.
Chemical Reactions Analysis
The chemical reactions of related compounds often involve interactions with biological targets. For instance, some compounds exhibit anti-bacterial activity , while others show gastric acid antisecretory activity . These activities are a result of the compounds' ability to interact with specific receptors or enzymes. The compound of interest, with its piperidine and oxalamide groups, may also undergo similar biological interactions, which could be explored through bioassays and molecular docking studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their vibrational spectra, HOMO-LUMO analysis, and MEP analysis . These studies provide information on the stability, electronic distribution, and reactive sites of the molecules. For the compound of interest, similar analyses could predict its reactivity, stability, and possible biological activities.
Scientific Research Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) introduces a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the potential for creating a range of oxalamide compounds, including those similar to the specified chemical, through efficient synthetic routes. This method is highlighted for its simplicity and high yield, suggesting a valuable tool for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Antiviral Potential
Research by Yoshimura et al. (2010) on NBD-556, a compound structurally related to oxalamides, explores its potential as a low-molecular-weight compound that blocks the interaction between HIV-1 gp120 and CD4. This study provides insights into how modifications of the oxalamide structure could enhance antiviral properties, suggesting a pathway for the development of novel antiviral agents (Yoshimura et al., 2010).
Analgesic Properties
A study on fentanyl analogs, including structural and spectroscopic characterization, provides a foundation for understanding the chemical and physical properties of oxalamide derivatives. Research by Jimeno et al. (2003) into the structure of fentanyl and its analogs sheds light on the potential for developing long-acting analgesics based on oxalamide and piperidinyl structures, demonstrating the importance of precise structural and electronic configurations for their analgesic properties (Jimeno et al., 2003).
HIV-1 Entry Inhibition
Investigation by Zhao et al. (2005) into N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogs as HIV-1 entry inhibitors highlights their mechanism of action, which involves blocking the gp120-CD4 interaction. This research underscores the therapeutic potential of oxalamide derivatives in inhibiting the entry of HIV-1 into cells, providing a pathway for the development of new treatments for HIV-1 infection (Zhao et al., 2005).
Alpha1A-Adrenoceptor Antagonism
The study by Chang et al. (2000) on L-771,688, a compound with a related structural motif, demonstrates high affinity and selectivity for alpha1A-adrenoceptors. This research offers insights into the potential of oxalamide derivatives for modulating adrenergic receptors, which could have implications for the treatment of conditions such as hypertension and benign prostatic hyperplasia (Chang et al., 2000).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, environmental impact, etc.
Future Directions
This involves predicting the potential applications of the compound and the future research directions.
properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-25-17-5-3-2-4-16(17)21-19(24)18(23)20-12-14-6-9-22(10-7-14)15-8-11-26-13-15/h2-5,14-15H,6-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTAYGSRDRONCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide |
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